Indole-7-methanol

Description

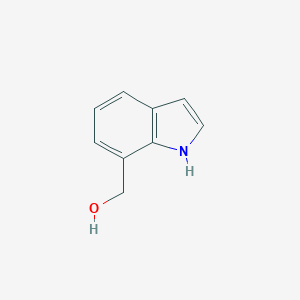

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-7-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-5,10-11H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJBKRMNBMMMHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378474 |

Source

|

| Record name | Indole-7-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-87-9 |

Source

|

| Record name | 1H-Indole-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-7-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Chemoselective Synthesis of (1H-Indol-7-yl)methanol

[1]

Part 1: Strategic Context & Retrosynthetic Logic[1]

The indole-7-position is a privileged scaffold in medicinal chemistry, distinct from the more naturally abundant 3-substituted indoles (e.g., tryptamines).[1] Functionalization at the 7-position is critical for developing selective kinase inhibitors, serotonin receptor modulators (e.g., 5-HT antagonists), and antiviral agents.[1]

(1H-Indol-7-yl)methanol (Indole-7-methanol) serves as a pivotal "hinge" intermediate.[1] It allows for further derivatization via benzylic substitution (converting -OH to -Cl, -Br, or -N

Why this route?

While Lithium Aluminum Hydride (

Part 2: Core Chemistry & Mechanism[1]

The Reaction

The transformation involves the nucleophilic addition of a hydride ion (

Mechanistic Insight (Causality)[1]

-

Activation: The solvent (Methanol) plays a dual role.[1] It solvates the sodium cation (

), loosening the ion pair, and hydrogen bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. -

Hydride Transfer: The Boron-Hydrogen bond breaks, transferring a hydride to the carbonyl carbon.[1]

-

Alkoxide Formation: The resulting tetrahedral intermediate is an alkoxide.[1]

-

Protonation: The alkoxide abstracts a proton from the solvent (MeOH), generating the alcohol and a methoxy-borate species.[1]

DOT Diagram 1: Reaction Mechanism & Pathway

Caption: Mechanistic flow from electrophilic activation to final protonation.

Part 3: Experimental Protocol (Self-Validating System)

Safety Note: Indole-7-methanol is acid-sensitive.[1] In the presence of strong acids, it can dehydrate to form an aza-fulvene intermediate, leading to polymerization. Maintain neutral or slightly basic conditions during workup.

Materials

-

Substrate: Indole-7-carboxaldehyde (1.0 equiv)

-

Reagent: Sodium Borohydride (

) (1.5 equiv)[1] -

Solvent: Methanol (Anhydrous preferred, ACS grade acceptable)

-

Quench: Saturated

or Water.[1]

Step-by-Step Methodology

| Step | Action | Rationale (Expertise) | Validation Point |

| 1 | Dissolution Dissolve Indole-7-carboxaldehyde in MeOH (0.1 M concentration). | Dilution prevents oligomerization.[1] MeOH activates the borohydride.[1] | Solution should be clear/yellowish.[1] Ensure no undissolved solids. |

| 2 | Cooling Cool the flask to 0°C (ice bath). | Controls the exotherm of hydride addition; prevents side reactions.[1] | Internal temp < 5°C. |

| 3 | Addition Add | Prevents vigorous hydrogen gas evolution and "runaway" reduction.[1] | Bubbling ( |

| 4 | Reaction Remove ice bath; stir at RT for 1-2 hours. | Allows reaction to reach completion once the initial exotherm subsides.[1] | TLC Check: Disappearance of aldehyde spot ( |

| 5 | Quench Add water or sat. | Destroys excess hydride.[1] Avoid HCl to prevent polymerization.[1] | Bubbling ceases. pH should be ~7-8.[1] |

| 6 | Extraction Extract with EtOAc (3x). Wash combined organics with Brine. | Partitions the product into the organic phase; removes inorganic borates. | Aqueous layer should be clear; Organic layer holds the product.[1] |

| 7 | Isolation Dry over | Removes water and solvent.[1] | Crude is usually a white/off-white solid.[1] |

DOT Diagram 2: Experimental Workflow & Decision Tree

Caption: Operational workflow emphasizing the critical decision point at TLC monitoring.

Part 4: Analytical Data & Validation

To ensure the protocol was successful, compare your isolated material against these standard metrics.

| Metric | Expected Result | Interpretation |

| Physical State | White to off-white solid | Yellowing indicates oxidation or polymerization.[1] |

| The appearance of the methylene doublet and hydroxyl triplet confirms reduction. | ||

| IR Spectroscopy | Broad peak ~3300-3400 | Indicates O-H stretch (and Indole N-H).[1] Absence of C=O (~1680 |

| Yield | 85 - 95% | Lower yields suggest loss during aqueous workup (water solubility).[1] |

References

-

Mohanakrishnan, A. K., et al. (2007).[1] Synthesis of N-Protected/Free Indole-7-Carboxaldehyde.[1][2] Synthetic Communications, 37(24), 4343–4352.[1]

- Relevance: Establishes the synthesis of the aldehyde precursor and general handling of 7-substituted indoles.

-

[1]

-

Somei, M., et al. (1981).[1] The First Preparation of Indole-7-carboxaldehyde.[1][2] Heterocycles.[1][3][4][5]

-

Gribble, G. W. (1996).[1] Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides. Chemical Society Reviews.[1]

- Relevance: Authoritative review on borohydride mechanisms and chemoselectivity.

-

Sigma-Aldrich. (2023).[1] Product Specification: Indole-7-carboxaldehyde.[1][2][6][7]

-

Relevance: Commercial specifications and safety data for the starting material.[1]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde [academia.edu]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indole-7-carboxaldehyde 97 1074-88-0 [sigmaaldrich.com]

Indole-7-Methanol: A Privileged Scaffold for Next-Generation Therapeutics

[1]

Executive Summary

Indole-7-methanol (CAS: 1074-87-9) and its derivatives represent a frontier in heterocyclic medicinal chemistry.[1] Historically overshadowed by C3- and C5-substituted indoles (e.g., tryptamines, serotonin), the C7-functionalized indole has emerged as a critical scaffold for overcoming solubility limitations and accessing novel binding pockets in kinases and epigenetic targets.[1]

This guide details the chemical architecture, synthetic access via "impossible" C-H activation, and the specific application of this scaffold in clinical candidates like BMS-986158 (Ezobresib) .

Chemical Architecture & Natural Occurrence[1][2]

The C7-Functionalization Challenge

The indole ring system is electron-rich, with electrophilic aromatic substitution occurring preferentially at C3.[1] Functionalizing the C7 position is electronically unfavorable and sterically hindered by the N1-H bond.[1] However, the C7-hydroxymethyl group provides a unique vector for hydrogen bonding and solubilization that does not disrupt the core hinge-binding ability of the indole N1-H.[1]

Biosynthetic Origins

While rare as a stable, isolable alkaloid, indole-7-methanol appears as a transient intermediate in flavin-dependent biosynthetic pathways.[1]

-

Indirubin Pathway: It is implicated in the dimerization logic of indigoids, where flavin monooxygenases (e.g., from Pseudomonas) oxidize indole-7-carboxylic acid or aldehyde precursors.[1]

-

Biological Role: In nature, C7-oxidized indoles often serve as precursors to macrocyclic peptides or complex alkaloids like teleocidins and indolactams , where the C7 substituent cyclizes onto the N1 or C4 positions.

Synthetic Methodologies: Accessing the "Unreachable" C7

Accessing Indole-7-methanol requires bypassing the inherent reactivity of the indole ring.[1] Two primary strategies exist: Classical Pre-functionalization and Modern C-H Activation .

Strategy A: Classical Reduction (Pre-functionalized Precursors)

This method relies on starting materials where the C7 carbon is already installed (e.g., 7-bromoindole or indole-7-carboxylate).[1]

-

Protocol: Reduction of Methyl indole-7-carboxylate.

-

Reagents:

(THF, 0°C) or -

Yield: Typically 85-95%.[1]

-

Limitation: Commercial availability of 7-substituted indoles is lower and costs are higher than simple indoles.[1]

Strategy B: Directed C-H Activation (The Modern Route)

To functionalize a naked indole at C7, a Directing Group (DG) on the Nitrogen (N1) is required to steer the metal catalyst to the C7 position, overcoming the natural C2/C3 preference.

-

Catalyst: Rhodium(III) or Palladium(II).[1]

-

Directing Group: N-Pivaloyl, N-Carbamate, or transient imines.[1]

-

Mechanism: The metal inserts into the C7-H bond (C-H activation) to form a metallacycle, followed by reaction with a coupling partner (e.g., formaldehyde or surrogates).

Visualization of Synthetic Logic

The following diagram illustrates the divergence between classical reduction and modern C-H activation strategies.

Caption: Comparison of Classical Reduction vs. Rh(III)-Catalyzed C-H Activation for Indole-7-methanol synthesis.

Medicinal Chemistry & Case Study: BMS-986158

The most authoritative validation of the indole-7-methanol scaffold is Ezobresib (BMS-986158) , a potent BET (Bromodomain and Extra-Terminal) inhibitor developed by Bristol-Myers Squibb.[1]

The Pharmacophore

In BMS-986158, the scaffold is actually a pyrido[3,2-b]indole (an azaindole derivative), but the C7-functionalization logic remains identical.[1]

-

Role of C7-Group: The tertiary alcohol at C7 (a dimethyl carbinol, structurally analogous to the methanol) projects into a solvent-exposed region.[1] This improves solubility and metabolic stability without interfering with the core stacking interactions of the bromodomain.

-

Core Binding: The indole/azaindole NH serves as a hydrogen bond donor to the conserved asparagine in the BET binding pocket.

Structural Data Comparison

| Feature | Indole (Native) | Indole-7-Methanol | BMS-986158 Scaffold |

| Water Solubility | Low (< 1 mg/mL) | Moderate (H-bond donor) | High (Polar side chain) |

| C7 Sterics | H (Small) | -CH2OH (Medium) | -C(Me)2OH (Bulky) |

| Primary Target | Non-specific | Precursor / Intermediate | BET Bromodomains (BRD4) |

| Key Interaction | Hydrophobic Stacking | H-Bond Donor/Acceptor | H-Bond to Asn140 (BRD4) |

Signal Transduction Pathway (BET Inhibition)

The following diagram details how C7-functionalized BET inhibitors like BMS-986158 disrupt cancer cell proliferation.[1]

Caption: Mechanism of Action for Indole-7-methanol derived BET inhibitors in blocking c-MYC oncogene transcription.[1]

Experimental Protocol: Synthesis of Indole-7-Methanol

Objective: Synthesis of 1H-indole-7-methanol from Methyl 1H-indole-7-carboxylate. Scale: 10 mmol.

Materials

-

Methyl 1H-indole-7-carboxylate (1.75 g, 10 mmol)[1]

-

Lithium Aluminum Hydride (

) (2.0 eq, 20 mmol) -

Anhydrous THF (50 mL)

-

Rochelle's Salt (Potassium sodium tartrate)[1]

Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add anhydrous THF (30 mL) and cool to 0°C.

-

Addition: Carefully add

powder (760 mg) to the cold THF. Stir for 10 min. -

Substrate: Dissolve Methyl 1H-indole-7-carboxylate in remaining THF (20 mL) and add dropwise to the suspension over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexanes).[1]

-

Quench (Fieser Method): Cool back to 0°C. Dilute with Et2O. Add water (0.76 mL), then 15% NaOH (0.76 mL), then water (2.3 mL).

-

Workup: Add anhydrous

to the granular precipitate. Stir for 15 min. Filter through a Celite pad. -

Purification: Concentrate the filtrate in vacuo. Recrystallize from Benzene/Hexanes or purify via flash chromatography (SiO2, gradient 20-50% EtOAc/Hexane).[1]

Validation:

-

1H NMR (400 MHz, DMSO-d6):

11.05 (br s, 1H, NH), 7.45 (d, 1H), 7.05 (d, 1H), 6.95 (t, 1H), 6.40 (m, 1H), 5.20 (t, 1H, OH), 4.75 (d, 2H, CH2).

References

-

Biosynth . (2024). Indole-7-methanol Product Data & Biosynthetic Context. Biosynth. Link

-

Bristol-Myers Squibb . (2017).[1][2] BMS-986158 (Ezobresib): A Potent BET Inhibitor.[1][3][4] New Drug Approvals.[5] Link

-

National Institutes of Health (NIH) . (2023).[1] PubChem Compound Summary for CID 118196485 (Ezobresib/BMS-986158). PubChem. Link[1]

-

Song, J. et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. Link

-

Wen, J. & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. Link

A Strategic Guide to Elucidating the Mechanism of Action of Indole-7-methanol

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] While compounds like Indole-3-carbinol (I3C) have been extensively studied, many derivatives, such as Indole-7-methanol, remain mechanistically uncharacterized. This document presents a comprehensive, multi-phased strategic framework for the preliminary investigation of Indole-7-methanol's mechanism of action (MoA). Eschewing a rigid, one-size-fits-all template, this guide is structured as a logical, iterative investigatory workflow, beginning with broad phenotypic discovery and progressively narrowing to specific molecular target identification and pathway validation. As a self-validating system, each phase is designed to generate hypotheses that are rigorously tested in subsequent stages, ensuring a high degree of scientific integrity. This guide is intended for researchers, scientists, and drug development professionals dedicated to navigating the complexities of MoA elucidation for novel chemical entities.

Phase 1: Foundational Analysis and Hypothesis Generation

Scientific Rationale

Before embarking on complex cellular and molecular assays, a foundational analysis of the molecule is paramount. Indole-7-methanol's novelty in the literature—with scant data beyond its role as a potential flavin cofactor and a product of auxin catabolism—necessitates a strategy built from first principles.[3][4] The logical starting point is to leverage the extensive knowledge base of structurally related indole compounds, most notably Indole-3-carbinol (I3C). I3C is known to exert anticarcinogenic, antioxidant, and anti-inflammatory effects through multiple mechanisms, including the modulation of estrogen metabolism, induction of G1 cell cycle arrest, and activation of the Nrf2 antioxidant response pathway.[5][6][7] By comparing the physicochemical properties and structural alerts of Indole-7-methanol to I3C, we can formulate initial, testable hypotheses about its potential biological activities and molecular targets.

Initial Hypotheses Based on Structural Analogs

Given the structural similarity to I3C, we can postulate several starting hypotheses for Indole-7-methanol:

-

Hypothesis A (Anti-proliferative): The compound may exhibit cytostatic or cytotoxic effects in cancer cell lines, potentially through cell cycle modulation or induction of apoptosis.[7]

-

Hypothesis B (Nuclear Receptor Modulation): The indole ring is a common scaffold for ligands of nuclear receptors, such as the Aryl Hydrocarbon Receptor (AhR), which is a known target of I3C metabolites.[6] Indole-7-methanol may act as an agonist or antagonist of one or more nuclear receptors.[8]

-

Hypothesis C (Enzyme Inhibition): Many small molecules function by inhibiting key enzymes. Indole derivatives have been shown to target enzymes like Cytochrome P450s and oncogenic kinases such as BRAFV600E.[5][7]

-

Hypothesis D (Redox Modulation): The compound may influence cellular redox homeostasis, for example, by activating the Nrf2-Keap1 antioxidant response pathway.[6]

This structured set of hypotheses will guide the design of the initial phenotypic screens.

Workflow for Initial Investigation

The overall strategy follows a logical progression from broad observation to specific validation.

Caption: Overall workflow for Indole-7-methanol MoA investigation.

Phase 2: Unbiased Phenotypic Screening & Cellular Effect Profiling

Scientific Rationale

With no established MoA, an unbiased, top-down approach is the most robust starting point. Phenotypic screening allows us to observe the compound's effect on whole cells without preconceived notions of its target.[9] By screening across a diverse panel of cell lines (e.g., representing different cancer types, normal tissue), we can identify a "hit"—a specific, reproducible, and dose-dependent cellular phenotype. This initial hit serves as the foundational biological endpoint for all subsequent target deconvolution efforts. High-content imaging and multi-parametric cytotoxicity assays are ideal for this phase.

Experimental Protocol: Multi-Parametric Cell Viability Assay

This protocol is designed to simultaneously assess cell viability, cytotoxicity, and apoptosis induction.

-

Cell Plating: Seed a panel of 5-10 cancer cell lines (e.g., MCF-7, PC3, A549, HCT116) and a non-cancerous control line (e.g., HEK293, MCF-10A) into 96-well, clear-bottom black plates at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Indole-7-methanol in appropriate cell culture medium, starting from a maximum concentration of 100 µM. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1 µM Staurosporine).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

Assay Multiplexing:

-

Add a cell-permeable fluorogenic substrate for live-cell protease activity (e.g., GF-AFC) to measure cell viability.

-

Add a cell-impermeable fluorescent DNA dye (e.g., CellTox™ Green) to measure cytotoxicity (compromised membrane integrity).

-

Add a luminogenic caspase-3/7 substrate to measure apoptosis.

-

-

Data Acquisition: Read fluorescence (for viability and cytotoxicity) and luminescence (for apoptosis) on a multi-mode plate reader.

-

Data Analysis: Normalize the data to vehicle controls. Plot dose-response curves and calculate EC₅₀/IC₅₀ values for each parameter.

Data Presentation and Interpretation

The results should identify which cell lines are most sensitive to Indole-7-methanol and through which primary mechanism (e.g., cytostatic, cytotoxic, pro-apoptotic).

| Cell Line | Viability (IC₅₀, µM) | Cytotoxicity (EC₅₀, µM) | Caspase-3/7 Activity (EC₅₀, µM) | Predicted Primary Effect |

| MCF-7 | 5.2 | > 100 | 6.1 | Apoptosis/Cytostatic |

| PC3 | 8.9 | > 100 | 10.2 | Apoptosis/Cytostatic |

| A549 | 45.1 | > 100 | > 100 | Weakly Cytostatic |

| HCT116 | 4.8 | 15.7 | 5.3 | Apoptosis/Cytotoxic |

| HEK293 | > 100 | > 100 | > 100 | None |

Table of hypothetical phenotypic screening data.

Phase 3: Target Deconvolution and Identification

Scientific Rationale

Once a robust phenotype is established, the next critical step is to identify the direct molecular target(s) responsible for this effect. It is essential to use at least two orthogonal methods to confidently identify a target.[10] Affinity-based chemical proteomics provides a direct method to "fish" for binding partners from a cell lysate, while the Cellular Thermal Shift Assay (CETSA) offers an invaluable way to confirm direct target engagement in an intact cellular environment.[11][12]

Method 1: Affinity-Based Chemical Proteomics

This approach involves immobilizing Indole-7-methanol on a solid support to capture its binding partners from a cell lysate, which are then identified by mass spectrometry.[11]

3.2.1. Experimental Protocol

-

Probe Synthesis: Synthesize an analog of Indole-7-methanol with a linker (e.g., polyethylene glycol) terminating in a reactive group (e.g., alkyne or azide) for subsequent conjugation or a biotin tag. The linker attachment point must be carefully chosen to minimize disruption of the compound's activity, which must be re-confirmed.

-

Affinity Matrix Preparation: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads.

-

Lysate Preparation: Grow the most sensitive cell line identified in Phase 2 (e.g., HCT116) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown:

-

Incubate the cleared cell lysate with the Indole-7-methanol-conjugated beads for 2-4 hours at 4°C.

-

As a crucial control, perform a parallel incubation with beads conjugated to an inactive structural analog or with free Indole-7-methanol in competition.

-

-

Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the Indole-7-methanol pulldown compared to the control samples.

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability increases when bound to a ligand.[13] This allows for the confirmation of target engagement in live cells, a critical validation step.[14]

3.3.1. CETSA Workflow Diagram

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

3.3.2. Experimental Protocol

-

Cell Culture and Treatment: Culture the target cells (e.g., HCT116) and treat them with either vehicle (DMSO) or a high concentration (e.g., 10x IC₅₀) of Indole-7-methanol for 1-2 hours.

-

Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[15]

-

Lysis: Lyse the cells by repeated freeze-thaw cycles.

-

Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.

-

Analysis: Collect the supernatant and analyze the amount of the putative target protein (identified from the affinity pulldown) remaining in the soluble fraction at each temperature using Western blotting.

-

Data Interpretation: Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms direct target engagement.

Phase 4: Pathway Analysis and Mechanism Validation

Scientific Rationale

Identifying a direct binding target is a major milestone, but it is not the complete mechanism. We must understand the downstream consequences of this binding event. Transcriptomics (RNA-seq) provides a global, unbiased view of the transcriptional changes induced by the compound, offering powerful insights into the affected signaling pathways.[16][17] These findings must then be validated at the protein level and linked back to the observed phenotype.

Experimental Protocol: RNA-Sequencing

-

Sample Preparation: Treat the sensitive cell line (e.g., HCT116) with Indole-7-methanol at its IC₅₀ concentration (and a vehicle control) for a relevant time point (e.g., 6, 12, or 24 hours). Perform at least three biological replicates.

-

RNA Extraction: Extract total RNA from the cells using a high-quality RNA isolation kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the RNA samples and perform next-generation sequencing (NGS).

-

Bioinformatic Analysis:

-

Align reads to the reference genome and quantify gene expression.

-

Perform differential gene expression (DGE) analysis to identify genes that are significantly up- or down-regulated.

-

Conduct pathway enrichment analysis (e.g., GO, KEGG, Reactome) on the list of differentially expressed genes to identify statistically overrepresented biological pathways.

-

Hypothetical Pathway and Validation

Let's assume the target identification points to a protein kinase (e.g., "Kinase X") and the RNA-seq data reveals an upregulation of genes controlled by the transcription factor "TF-Y".

Caption: Hypothetical signaling pathway for Indole-7-methanol.

4.3.1. Validation Experiments

-

Western Blotting: Confirm the findings from transcriptomics at the protein level. For the hypothetical pathway, one would measure:

-

The phosphorylation status of the "Substrate of Kinase X". A decrease upon treatment would validate the inhibition of Kinase X.

-

The total and/or nuclear levels of "TF-Y". An increase in the nucleus would confirm its activation.

-

The protein levels of downstream gene products.

-

-

In Vitro Kinase Assay: Use purified recombinant Kinase X to directly test if Indole-7-methanol inhibits its enzymatic activity. This provides definitive proof that the binding event is functional.

-

Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete Kinase X in the cells. If the knockdown/knockout cells become resistant to Indole-7-methanol treatment, it strongly validates that Kinase X is the critical target for the compound's phenotypic effect.[18]

Phase 5: Broad-Spectrum Off-Target and Safety Profiling

Scientific Rationale

A complete preliminary MoA investigation requires an assessment of a compound's selectivity. Understanding potential off-target interactions is critical for predicting potential side effects and for confirming that the observed phenotype is indeed due to the primary target. Screening against large, diverse panels of common drug targets (kinases, GPCRs, ion channels, nuclear receptors) is a standard industry practice.[19][20]

Recommended Screening Panels

Commercial services offer comprehensive screening panels. A standard panel for initial investigation would include:

-

Kinase Panel: A binding or activity assay against a panel of ~400 human kinases to assess selectivity.

-

Nuclear Receptor Panel: Functional assays to test for agonist or antagonist activity against the 48 human nuclear receptors.[21][22]

-

Ion Channel Panel: Electrophysiological or fluorescence-based assays against a panel of key cardiac and neuronal ion channels.[23][24]

-

GPCR Panel: Radioligand binding assays for a broad panel of G-protein coupled receptors.

Data Presentation

Data is typically presented as a percentage of inhibition or activation at a single high concentration (e.g., 10 µM).

| Target Class | Panel Size | Hits (>50% Inhibition @ 10 µM) | Primary Target | Notes |

| Kinases | 468 | 3 | Kinase X (98%) | Two weak off-targets identified (55% and 62%). |

| NHRs | 48 | 1 | - | Weak agonist activity on PXR (52%). |

| Ion Channels | 55 | 0 | - | No significant activity observed. |

| GPCRs | 68 | 0 | - | No significant activity observed. |

Table of hypothetical broad-spectrum screening results.

This data provides a selectivity profile, indicating that Indole-7-methanol is a relatively selective inhibitor of "Kinase X" at the tested concentration, with minor off-target activities that may warrant further investigation.

Conclusion

This guide outlines a rigorous, phased, and hypothesis-driven approach for the preliminary investigation of Indole-7-methanol's mechanism of action. By beginning with unbiased phenotypic screening and systematically progressing through orthogonal target identification techniques, pathway analysis, and selectivity profiling, this framework is designed to build a robust, evidence-based understanding of the compound's biological function. Each step is a self-validating component of a larger logical structure, ensuring that the resulting MoA model is built on a foundation of scientific integrity. This comprehensive strategy will enable researchers to efficiently and confidently elucidate the core mechanism of this novel indole derivative, paving the way for its potential future development.

References

-

Shafique, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Retrieved from [Link]

-

Abbas, M., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of indole, methanol, and water molecules with appropriate atomic labels. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-carbinol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Retrieved from [Link]

-

Bowron, D. T., et al. (n.d.). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Royal Society of Chemistry. Retrieved from [Link]

-

Tiwari, R. K. (n.d.). Mechanism of Action of Indole-3-Carbinol, a Dietary Chemopreventive Agent in Breast Cancer. Retrieved from [Link]

-

Linus Pauling Institute. (n.d.). Indole-3-Carbinol. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of indole-3-carbinole as a chemopreventive agent. Retrieved from [Link]

-

MDPI. (n.d.). Elevated Indoxyl Sulfate Levels Correlate with Increased Aortic Stiffness in Patients Undergoing Kidney Transplantation. Retrieved from [Link]

-

WebMD. (n.d.). Indole-3-Carbinol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

PubMed. (n.d.). Indole-3-methanol is the main product of the oxidation of indole-3-acetic acid catalyzed by two cytosolic basic isoperoxidases from Lupinus. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Use of transcriptomics in understanding mechanisms of drug-induced toxicity. Retrieved from [Link]

-

Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

MDPI. (n.d.). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Transcriptomic Approaches in Studies on and Applications of Chimeric Antigen Receptor T Cells. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Nuclear Receptor Assay Kits. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation chemistry of indole-3-methanol. Retrieved from [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

-

Metrion Biosciences. (n.d.). Specialist Ion Channel Screening for Lead Optimisation. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. Retrieved from [Link]

-

MDPI. (n.d.). Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. Retrieved from [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Retrieved from [Link]

-

Nexcelom Bioscience. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]

-

ChanPharm. (n.d.). Ion Channel Screening Service. Retrieved from [Link]

-

AIMED Analytics. (2023). Harnessing the Power of Transcriptomics. Retrieved from [Link]

-

News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Nuclear Receptor Screening Services. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole. PubChem. Retrieved from [Link]

-

Longdom Publishing. (2024). Applications of Transcriptomics: In Understanding Disease Mechanisms and Biomarker Discovery. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Indole-3-methanol is the main product of the oxidation of indole-3-acetic acid catalyzed by two cytosolic basic isoperoxidases from Lupinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-3-carbinol - Wikipedia [en.wikipedia.org]

- 6. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 9. drughunter.com [drughunter.com]

- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. tandfonline.com [tandfonline.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Use of transcriptomics in understanding mechanisms of drug-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. criver.com [criver.com]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. Ion Channel Screening Service - ChanPharm [chanpharm.com]

Unlocking the Antimicrobial Potential of Indole-7-methanol: A Technical Guide for Drug Discovery Professionals

Foreword: The Pressing Need for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and innovative response from the scientific community. The diminishing efficacy of existing drug classes has propelled the search for novel chemical scaffolds capable of circumventing established resistance mechanisms. Within this landscape, indole derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial and antibiofilm effects.[1][2][3][4] This guide focuses on a specific, yet under-explored, member of this family: Indole-7-methanol. While direct studies on its antimicrobial properties are nascent, its structural relation to other bioactive indoles warrants a thorough investigation. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals aiming to systematically evaluate the potential of Indole-7-methanol as a novel antibacterial or antifungal agent.

The Indole Scaffold: A Privileged Structure in Antimicrobial Research

The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous motif in natural products and a cornerstone of medicinal chemistry.[2] Its unique electronic properties and versatile synthetic accessibility have led to the development of numerous indole-containing drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.[2][4] In the context of infectious diseases, indole and its derivatives have been shown to exert antimicrobial effects through various mechanisms.[3][4] These include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with crucial cellular processes.[4][5] Notably, some indole derivatives have demonstrated efficacy against multidrug-resistant (MDR) pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii.[1][3]

The antimicrobial activity of indole derivatives is often influenced by the nature and position of substituents on the indole ring.[2] For instance, studies on halogenated indoles and those with substitutions at the 3, 5, and 7-positions have revealed significant variations in their potency and spectrum of activity.[3][6] This underscores the importance of a systematic exploration of differently functionalized indole compounds, such as Indole-7-methanol.

Indole-7-methanol: A Profile of the Candidate Molecule

Indole-7-methanol (C₉H₉NO) is a derivative of indole characterized by a hydroxymethyl group at the 7-position of the indole ring.[7] While its primary application in the literature has been as a synthetic intermediate, its structural features suggest a potential for biological activity.[7]

Physicochemical Properties

A summary of the key physicochemical properties of Indole-7-methanol is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [7] |

| Molecular Weight | 147.17 g/mol | [7] |

| CAS Number | 1074-87-9 | [7] |

| Appearance | (Expected) Crystalline solid | N/A |

| Solubility | (Expected) Soluble in methanol, ethanol, DMSO | N/A |

Synthesis and Availability

Indole-7-methanol can be synthesized from its corresponding aldehyde, indole-7-carboxaldehyde, through a reduction reaction.[7] This straightforward synthesis makes it an accessible compound for research purposes. Several chemical suppliers also offer Indole-7-methanol commercially.

A Phased Approach to Evaluating Antimicrobial Efficacy

A rigorous and systematic evaluation of Indole-7-methanol's antimicrobial potential is paramount. The following phased experimental workflow is proposed, progressing from broad screening to more focused mechanistic studies.

Caption: A three-phased experimental workflow for the evaluation of Indole-7-methanol.

Phase 1: Primary Screening for Antimicrobial Activity

The initial phase focuses on establishing whether Indole-7-methanol exhibits any intrinsic antibacterial or antifungal properties.

This qualitative assay provides a rapid preliminary assessment of antimicrobial activity.

Principle: A filter paper disk impregnated with Indole-7-methanol is placed on an agar plate inoculated with a test microorganism. If the compound inhibits microbial growth, a clear zone of inhibition will appear around the disk.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) equivalent to a 0.5 McFarland standard.

-

Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate using a sterile cotton swab.

-

Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) to the agar surface.

-

Compound Loading: Pipette a known volume (e.g., 10 µL) of a stock solution of Indole-7-methanol (dissolved in a suitable solvent like DMSO) onto a disk. A solvent control disk (DMSO only) must be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

Result Interpretation: Measure the diameter of the zone of inhibition in millimeters.

Following a positive result in the disk diffusion assay, the MIC is determined to quantify the compound's potency.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of Indole-7-methanol in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under the same conditions as the disk diffusion assay.

-

Result Interpretation: The MIC is the lowest concentration of Indole-7-methanol at which no visible growth is observed.

Phase 2: Defining the Spectrum of Activity and Assessing Cytotoxicity

This phase aims to characterize the breadth of Indole-7-methanol's activity and to evaluate its potential toxicity to mammalian cells, a critical step in early-stage drug development.

The MIC determination should be expanded to include a diverse panel of clinically relevant microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Enterococcus faecalis (including VRE strains), Bacillus subtilis.

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii.

-

Fungi: Candida albicans, Candida krusei, Cryptococcus neoformans, Aspergillus fumigatus.

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to a range of concentrations of Indole-7-methanol for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.

Phase 3: Elucidating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is crucial for its further development. The following assays can provide initial insights into the mechanism of action of Indole-7-methanol.

Caption: Potential mechanisms of action for Indole-7-methanol.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the cell membrane is compromised, PI can enter the cell and bind to DNA, emitting a red fluorescence.

Step-by-Step Methodology:

-

Cell Treatment: Treat a suspension of the target microorganism with Indole-7-methanol at its MIC and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative (untreated) control.

-

PI Staining: Add PI to each cell suspension and incubate in the dark.

-

Analysis: Analyze the samples using a flow cytometer or a fluorescence microscope to quantify the percentage of PI-positive (membrane-compromised) cells.

Principle: This assay quantifies the ability of a compound to prevent the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.

Step-by-Step Methodology:

-

Inoculation and Treatment: In a 96-well plate, add a standardized microbial inoculum to a growth medium containing sub-inhibitory concentrations of Indole-7-methanol.

-

Incubation: Incubate the plate for a period sufficient for biofilm formation (e.g., 24-48 hours).

-

Washing: Gently wash the wells to remove planktonic (free-floating) cells.

-

Staining: Stain the remaining adherent biofilm with a solution of crystal violet.

-

Solubilization and Quantification: Solubilize the crystal violet with an appropriate solvent (e.g., ethanol or acetic acid) and measure the absorbance at approximately 595 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Data Interpretation and Future Directions

The data generated from this phased approach will provide a comprehensive initial assessment of Indole-7-methanol's antimicrobial potential.

Hypothetical Data Summary

The following table presents a hypothetical summary of potential results that would indicate a promising profile for Indole-7-methanol.

| Assay | Target Microorganism | Result | Implication |

| MIC | S. aureus (MRSA) | 8 µg/mL | Potent antibacterial activity |

| MIC | C. albicans | 16 µg/mL | Antifungal activity |

| IC₅₀ (HEK293) | N/A | >128 µg/mL | Low cytotoxicity, favorable selectivity index |

| Biofilm Inhibition | P. aeruginosa | 60% inhibition at 1/4 MIC | Potential to combat chronic infections |

Next Steps in Development

Should the initial data be promising, subsequent research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Indole-7-methanol to optimize potency and selectivity.

-

Advanced Mechanistic Studies: Employing transcriptomics and proteomics to identify the specific cellular pathways affected by the compound.

-

In Vivo Efficacy Studies: Evaluating the compound's efficacy in animal models of infection.

-

Resistance Development Studies: Assessing the propensity for microorganisms to develop resistance to Indole-7-methanol.

Conclusion

While Indole-7-methanol remains a relatively unexplored molecule in the context of antimicrobial research, its indole scaffold and the known activities of related compounds provide a strong rationale for its investigation. The systematic, multi-phased approach outlined in this guide offers a robust framework for elucidating its potential as a novel antibacterial or antifungal agent. The discovery of a new antimicrobial agent is a challenging yet critical endeavor. A thorough and methodologically sound exploration of promising chemical entities like Indole-7-methanol is an essential step in addressing the global challenge of antimicrobial resistance.

References

-

Capan, A., Shirinzadeh, H., Unsalan, S., & Capan, G. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(2), 291-297. Retrieved from [Link]

-

Chaudhary, P., & Kumar, R. (2024). Antibacterial activity of methanol leaves extract against Uropathogens. ResearchGate. Retrieved from [Link]

-

Mondal, A., & Chatterjee, N. S. (2015). Indole, a bacterial signaling molecule, exhibits inhibitory activity against growth, dimorphism and biofilm formation in Candida albicans. ResearchGate. Retrieved from [Link]

-

Jagdish, A., et al. (2021). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. International Journal of Pharmacy & Pharmaceutical Research, 22(2). Retrieved from [Link]

-

Tchinda, C. F., et al. (2017). Antibacterial activity of methanol extracts of the plants as MIC... ResearchGate. Retrieved from [Link]

-

Fankam, A. G., et al. (2015). Antibacterial activities of the methanol extracts of seven Cameroonian dietary plants against bacteria expressing MDR phenotypes. ResearchGate. Retrieved from [Link]

-

Fankam, A. G., et al. (2015). Antibacterial activities of the methanol extracts of seven Cameroonian dietary plants against bacteria expressing MDR phenotypes. BMC Complementary and Alternative Medicine, 15, 36. Retrieved from [Link]

-

Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Retrieved from [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Synthesis of indole. Organic Chemistry Portal. Retrieved from [Link]

-

Lee, J. H., & Lee, J. (2010). Indole as an intercellular signal in microbial communities. FEMS Microbiology Reviews, 34(4), 426-444. Retrieved from [Link]

-

Chen, Y. T., et al. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 12(6), e04780-23. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance. Molecules, 27(14), 4363. Retrieved from [Link]

-

Kim, S. H., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 24(13), 11099. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

He, L., et al. (2010). Antifungal Activities of Some Indole Derivatives. Zeitschrift für Naturforschung C, 65(7-8), 437-442. Retrieved from [Link]

-

Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. Retrieved from [Link]

-

Unsalan, S., & Capan, G. (2011). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate. Retrieved from [Link]

-

Singh, S., & Singh, P. (2023). Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. Journal of Molecular Structure, 1271, 134045. Retrieved from [Link]

-

Al-Shamari, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2269. Retrieved from [Link]

-

Wang, Y., et al. (2022). Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720. Frontiers in Marine Science, 9, 949021. Retrieved from [Link]

-

Wang, Y., et al. (2019). Concise and Efficient Synthesis of Indole–Indolone Scaffolds through MeOTf-Induced Annulation of N-(2-Cyanoaryl)indoles. ACS Omega, 4(19), 18036-18044. Retrieved from [Link]

-

Sharma, R., & Ghoshal, G. (2018). Antifungal activity of methanol as negative control and torularhodin... ResearchGate. Retrieved from [Link]

-

Kolis, S. P., et al. (2003). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. Tetrahedron Letters, 44(28), 5231-5233. Retrieved from [Link]

-

The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]

-

Singh, S., et al. (2023). Antifungal activity of volatile and non-volatile metabolites of endophytes of Chloranthus elatior Sw. Frontiers in Microbiology, 14, 1173719. Retrieved from [Link]

-

Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 319-328. Retrieved from [Link]

Sources

- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biosynth.com [biosynth.com]

Indole-7-methanol: A Versatile Precursor for the Synthesis of Tryptamines and Auxins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-7-methanol, a readily accessible indole derivative, serves as a pivotal starting material for the synthesis of a diverse array of biologically significant molecules, including tryptamines and auxin analogs. This technical guide provides a comprehensive overview of the synthetic pathways leveraging indole-7-methanol as a key precursor. It delves into the strategic considerations, reaction mechanisms, and detailed experimental protocols for the conversion of indole-7-methanol into 7-substituted tryptamines and indole-7-acetic acid, a potential auxin analog. The document is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and plant sciences, offering both foundational knowledge and practical insights for the synthesis of these important classes of compounds.

Introduction: The Strategic Importance of Indole-7-methanol

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic compounds with profound biological activities. Among the various substituted indoles, indole-7-methanol stands out as a particularly useful and versatile building block. Its strategic importance lies in the reactivity of the C7-hydroxymethyl group, which can be readily transformed into a variety of other functional groups, providing a gateway to a wide range of 7-substituted indole derivatives.

This guide will focus on two major classes of compounds accessible from indole-7-methanol:

-

Tryptamines: A class of monoamine alkaloids, many of which are known for their potent psychoactive properties and interactions with serotonin receptors. The synthesis of tryptamines with substitution at the 7-position of the indole ring is of significant interest for exploring structure-activity relationships and developing novel therapeutic agents.

-

Auxins: A group of plant hormones that play a crucial role in regulating plant growth and development. While indole-3-acetic acid (IAA) is the most well-known natural auxin, the synthesis and biological evaluation of other positional isomers, such as indole-7-acetic acid, are of interest for developing new plant growth regulators and herbicides.

This document will provide a detailed exploration of the chemical transformations required to convert indole-7-methanol into these target molecules, emphasizing the underlying chemical principles and providing practical, step-by-step protocols.

Physicochemical Properties of Indole-7-methanol

A thorough understanding of the physical and chemical properties of the starting material is fundamental to successful synthesis.

| Property | Value | Reference |

| CAS Number | 1074-87-9 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Melting Point | 44-48°C | [2] |

| Boiling Point | 360.6±17.0 °C (Predicted) | [2] |

| Density | 1.272±0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.0±0.10 (Predicted) | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Synthesis of 7-Substituted Tryptamines from Indole-7-methanol

The synthesis of 7-substituted tryptamines from indole-7-methanol is a multi-step process that hinges on the initial oxidation of the C7-hydroxymethyl group to an aldehyde. This aldehyde then serves as the electrophilic partner in a subsequent Henry reaction to introduce the nitroethyl side chain, which is finally reduced to the desired primary amine of the tryptamine.

Overall Synthetic Workflow

The synthetic route can be visualized as a three-stage process:

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of Indole-7-methanol

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Indole-7-methanol, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The primary method detailed is the reduction of Indole-7-carboxylic acid using Lithium Aluminum Hydride (LAH), a robust and high-yielding transformation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Context

Indole-7-methanol is a member of the indole family, a privileged scaffold in numerous natural products and pharmaceutical agents. The hydroxymethyl group at the 7-position serves as a versatile synthetic handle for further molecular elaboration, making it a key intermediate in the synthesis of complex target molecules. Its preparation requires a reliable and scalable method. While several synthetic routes exist, the reduction of the corresponding carboxylic acid offers a direct and efficient pathway.

The protocol herein focuses on the use of Lithium Aluminum Hydride (LiAlH₄), a powerful and non-selective reducing agent capable of converting carboxylic acids directly to primary alcohols.[1][2][3] Understanding the principles behind this reagent's reactivity is paramount to its safe and effective use.

Causality of Reagent Choice: Why Lithium Aluminum Hydride?

Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride (NaBH₄) due to the resonance stabilization of the carboxylate anion formed in the initial step.[2][4] LiAlH₄ is a significantly more potent source of hydride ions (H⁻), making it one of the few reagents that can efficiently perform this transformation.[2][3] Its high reactivity necessitates the use of anhydrous solvents (e.g., tetrahydrofuran, diethyl ether) and an inert atmosphere to prevent violent reactions with moisture.

Reaction Scheme and Mechanism

The overall transformation is the reduction of the carboxyl group of Indole-7-carboxylic acid to a primary alcohol.

Figure 1: Overall synthetic scheme for the reduction of Indole-7-carboxylic acid.

The mechanism involves the initial deprotonation of the acidic carboxylic acid proton by a hydride, generating hydrogen gas. The resulting lithium carboxylate salt is then reduced by the aluminum hydride species. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol.[1] It is impossible to stop the reaction at the aldehyde stage with LiAlH₄.[1]

Materials and Equipment

Proper preparation is critical for a successful and safe experiment. All glassware should be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled in a desiccator over a drying agent before use.

| Category | Item | Purpose | Notes |

| Reagents | Indole-7-carboxylic acid | Starting Material | Ensure purity >97% |

| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent | Highly reactive with water. Handle under inert gas. | |

| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent | Use from a freshly opened bottle or a solvent purification system. | |

| Sodium Sulfate (Na₂SO₄), anhydrous | Drying Agent | For drying the organic extract. | |

| Ethyl Acetate (EtOAc) | Extraction Solvent | Reagent grade or higher. | |

| Saturated Sodium Bicarbonate (NaHCO₃) soln | Workup | To neutralize any remaining acid. | |

| Saturated Sodium Chloride (NaCl) soln (Brine) | Workup | To aid phase separation and remove water. | |

| Deionized Water (H₂O) | Quenching/Workup | ||

| 15% Sodium Hydroxide (NaOH) solution | Quenching | For Fieser workup. | |

| Equipment | Round-bottom flasks (various sizes) | Reaction Vessel | |

| Magnetic stirrer and stir bars | Agitation | ||

| Condenser (reflux) | Attached to a gas bubbler. | ||

| Septa and needles/syringes | Reagent Transfer | For maintaining an inert atmosphere. | |

| Inert Gas System (Nitrogen or Argon) | Atmosphere Control | Manifold with bubbler. | |

| Ice/water bath | Temperature Control | For initial reagent addition. | |

| Separatory funnel | Liquid-Liquid Extraction | ||

| Rotary evaporator | Solvent Removal | ||

| Thin Layer Chromatography (TLC) plates | Reaction Monitoring | Silica gel 60 F₂₅₄ | |

| Glass column and silica gel | Purification | For flash column chromatography. |

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a representative 5 mmol scale. Adjust quantities accordingly for different scales.

Experimental Workflow Overview

Sources

Application Note: Purification of Indole-7-methanol by Recrystallization

Abstract & Scope

Indole-7-methanol (CAS: 1074-87-9) is a critical bicyclic heteroaromatic intermediate used in the synthesis of complex alkaloids and pharmaceutical scaffolds.[1] Unlike its more common isomer, indole-3-methanol, the 7-position functionalization introduces unique steric and electronic challenges. High-purity isolation is often complicated by the compound's susceptibility to oxidative polymerization (forming colored oligomers) and acid-catalyzed dehydration.

This Application Note provides a robust, scalable protocol for purifying Indole-7-methanol via recrystallization. Moving beyond standard chromatography, this guide focuses on thermodynamic solubility differentials to achieve purities >99% suitable for GMP-adjacent workflows.

Physicochemical Profile & Solubility Logic

Successful recrystallization relies on exploiting the steep solubility curve of the target molecule while maintaining impurities in solution (or vice versa).

Key Properties

| Property | Specification | Notes |

| CAS Number | 1074-87-9 | |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.18 g/mol | |

| Melting Point | 64–65 °C | Sharp melting range indicates high purity [1].[2] |

| Appearance | Beige to off-white solid | Oxidizes to pink/red upon air exposure.[3] |

| pKa | ~16 (NH) | Weakly acidic; avoid strong bases. |

Solvent Selection Strategy

The hydroxymethyl group at the C7 position adds polarity to the lipophilic indole core. This "amphiphilic" nature dictates the solvent choice:

-

Non-polar solvents (Hexane/Heptane): Poor solubility even at boiling; useful only as anti-solvents.

-

Polar Protic (Methanol/Ethanol): High solubility at room temperature; poor recovery yield unless water is added (binary system).

-

Aromatic/Moderately Polar (Toluene/Ethyl Acetate): Ideal. These solvents often show the necessary "steep" solubility curve—dissolving the compound at reflux but precipitating it upon cooling.

Recommended Solvent System: Toluene (Primary) or Ethyl Acetate/n-Hexane (Binary Alternative). Toluene is preferred for removing colored oxidation impurities which tend to remain in the mother liquor.

Recrystallization Protocol

Pre-requisites & Safety

-

Inert Atmosphere: Perform all heating steps under a gentle stream of Nitrogen or Argon to prevent oxidation (reddening).

-

Light Protection: Wrap flasks in aluminum foil if the crude material is already significantly discolored.

-

Glassware: Use a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

Step-by-Step Procedure (Toluene Method)

Step 1: Dissolution

-

Charge the crude Indole-7-methanol into the flask.

-

Add Toluene (approx. 5–7 mL per gram of crude). Note: The exact volume depends on the impurity profile; start with a lower volume.

-

Heat the mixture to reflux (110 °C) with stirring.

-

Checkpoint: If the solid does not dissolve completely after 5 minutes at reflux, add more Toluene in small aliquots (0.5 mL/g) until a clear solution is obtained.

-

Exception: If dark, insoluble specks remain, these are likely polymeric impurities. Do not add infinite solvent; proceed to Step 2.

-

Step 2: Hot Filtration (Critical for Optical Purity)

-

While maintaining the solution near boiling, filter rapidly through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Why: This removes insoluble oxidized oligomers and inorganic salts (e.g., MnO₂ residues from synthesis).

Step 3: Controlled Nucleation

-

Allow the filtrate to cool slowly to room temperature (20–25 °C) over 1–2 hours. Do not shock-cool in an ice bath yet.

-

Observe the formation of crystals.[4] If "oiling out" occurs (formation of liquid droplets instead of crystals), reheat to redissolve and add a seed crystal or scratch the glass surface.

-

Once crystallization is well-established at room temperature, cool the flask to 0–4 °C in an ice bath for 30 minutes to maximize yield.

Step 4: Isolation & Drying

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with a small amount of cold Toluene (or cold Hexane/Heptane to remove residual Toluene).

-

Dry: Dry the solid under high vacuum (< 5 mbar) at room temperature for 4–6 hours. Avoid heating during drying to prevent surface oxidation.

Visualization of Workflow

Process Logic Diagram

The following diagram illustrates the decision-making process during the purification workflow.

Figure 1: Decision logic for the recrystallization of Indole-7-methanol, addressing common failure modes like oiling out.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Oiling Out | Solution is too concentrated or cooling is too rapid. | Reheat to dissolve.[5][6] Add 10% more solvent. Add a seed crystal at the cloud point. |

| Colored Crystals | Oxidation products trapped in crystal lattice. | Recrystallize again using Toluene/Activated Carbon . Add carbon during the hot dissolution step, stir for 5 mins, then hot filter. |

| Low Yield | Solubility in mother liquor is too high. | Concentrate the mother liquor by 50% and repeat cooling (Second Crop). Or, add a non-polar anti-solvent (Hexane) dropwise. |

| Pink Surface | Surface oxidation during drying. | Ensure vacuum drying is performed in the dark. Store under Argon at -20 °C. |

Analytical Validation

To confirm the success of the purification, comparing the product against established standards is essential.

-

HPLC Purity: >98.5% (Area %).[2]

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

-

-

1H NMR (DMSO-d6):

-

Diagnostic signal: Methylene protons (-CH₂OH) typically appear around δ 4.6–4.8 ppm (doublet or singlet depending on exchange).

-

Indole NH: Broad singlet >10 ppm.

-

-

Melting Point: The purified solid should melt sharply between 64–65 °C [1]. A broad range (<60 °C) indicates residual solvent or impurities.

References

-

PubChem. (n.d.). Indole-7-methanol Compound Summary. National Library of Medicine. Retrieved from [Link][7]

Sources

- 1. biosynth.com [biosynth.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. DSpace [dr.lib.iastate.edu]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. DR ANTHONY MELVIN CRASTO Ph.D – New Drug Approvals [crasto8.rssing.com]

- 7. INDOLE-7-METHANOL CAS#: 1074-87-9 [m.chemicalbook.com]

Using Indole-7-methanol as a building block in organic synthesis

This Application Note is designed for medicinal chemists and process scientists utilizing Indole-7-methanol (7-hydroxymethylindole) as a scaffold for drug discovery.[1] Unlike its well-known but unstable isomer indole-3-methanol (I3C), the 7-isomer offers a robust benzylic handle for accessing unique chemical space, particularly tricyclic alkaloids and kinase inhibitors.[1]

Strategic Building Block for Tricyclic Scaffolds and Kinase Inhibitors[1]

Executive Summary: The "7-Position" Advantage

Indole-7-methanol (CAS: 1074-87-9) is an underutilized but high-value building block.[1] While the 3-position of indole is electronically driven (enamine-like reactivity) and prone to acid-catalyzed oligomerization, the 7-position behaves as a stable, electron-rich benzylic system.

Key Advantages:

-

Stability: Unlike Indole-3-methanol, which rapidly dimerizes to 3,3'-diindolylmethane (DIM) in acidic media, Indole-7-methanol is stable under standard acidic workups, allowing for more versatile functionalization.[1]

-

Cyclization Potential: The proximity of the C7-hydroxymethyl group to the indole nitrogen (N1) provides a direct gateway to pyrrolo[3,2,1-hi]indole tricyclic cores, a privileged scaffold in natural products (e.g., Kopsia alkaloids) and modern kinase inhibitors.

-

Orthogonal Reactivity: The primary alcohol can be selectively oxidized, halogenated, or displaced without affecting the C3-nucleophilic center.

Chemical Profile & Handling

| Property | Specification | Application Note |

| Structure | Indole ring with -CH₂OH at C7 | C7 is "benzylic" but influenced by the electron-rich indole.[1] |

| Stability | Moderate | Stable to air/moisture.[1] Avoid strong Lewis acids without N-protection to prevent polymerization.[1] |

| Solubility | DMSO, MeOH, EtOAc, DCM | High solubility in polar organics; poor in hexanes.[2] |

| pKa | ~16 (N-H), ~15 (O-H) | The N-H is the most acidic proton; N-alkylation competes with O-alkylation if base is unselective. |

Core Reactivity Modules

The following diagram illustrates the three primary synthetic pathways accessible from Indole-7-methanol.

Figure 1: Divergent synthetic pathways from Indole-7-methanol. The green path highlights the unique access to tricyclic cores.

Detailed Experimental Protocols

Module A: Benzylic Functionalization (Conversion to Electrophile)

Objective: Convert the -OH group into a leaving group (Cl, Br) or an aldehyde for further coupling.[1]

Protocol A1: Synthesis of 7-(Chloromethyl)-1H-indole

Context: This intermediate is highly reactive.[1] It should be used immediately or stored at -20°C.

Reagents: Thionyl chloride (

-

Setup: Dissolve Indole-7-methanol (1.0 equiv) in anhydrous DCM (0.1 M) under

atmosphere. -

Base Addition: Add

(1.2 equiv) and cool the solution to 0°C.-

Expert Insight: The base neutralizes HCl generated, preventing acid-catalyzed decomposition of the indole ring.

-

-

Chlorination: Dropwise add

(1.1 equiv).[1] Stir at 0°C for 30–60 mins. -

Monitoring: Monitor by TLC (silica). The product is usually less polar than the starting alcohol.

-

Workup: Quench with saturated

. Extract with DCM.[1] Dry over -

Purification: Flash chromatography (Hexanes/EtOAc) is possible, but the crude material is often pure enough for the next step (e.g., alkylation).[2]

Protocol A2: Selective Oxidation to Indole-7-carboxaldehyde

Context: Accessing the aldehyde allows for Wittig olefination or reductive amination.[1]

Reagents: Activated Manganese Dioxide (

-

Reaction: Suspend Indole-7-methanol (1.0 equiv) and activated

(10.0 equiv) in Acetone.-

Note: A large excess of

is standard for benzylic oxidations to drive kinetics.[1]

-

-

Conditions: Stir vigorously at room temperature for 12–24 hours.

-

Filtration: Filter through a pad of Celite to remove the manganese solids.[1] Rinse the pad with EtOAc.[1]

-

Yield: Concentration of the filtrate typically yields the clean aldehyde (>90% yield) as a yellow solid.[1]

Module B: The "Killer App" – Synthesis of Pyrrolo[3,2,1-hi]indole

Objective: Create a tricyclic core by connecting the C7 substituent to the N1 nitrogen. This is a key scaffold for kinase inhibitors (e.g., inhibiting kinases with restricted ATP pockets).[1][2]

Protocol B1: Intramolecular Cyclization Strategy

This transformation requires a two-step sequence: (1) Extension of the carbon chain (optional, depending on ring size) or functionalization, followed by (2) Base-mediated closure.[2]

Target: 5,6-dihydro-4H-pyrrolo[3,2,1-hi]indole (Tricyclic core).[1][2]

-

Step 1: Activation. Convert Indole-7-methanol to 7-(bromomethyl)indole using

(0.33 equiv) in -

Step 2: Malonate Displacement (Chain Extension). React the bromide with Sodium Dimethyl Malonate in THF to install a 2-carbon chain at C7.[1]

-

Step 3: Cyclization.

-

Dissolve the C7-functionalized indole in dry DMF.[1]

-

Add NaH (1.1 equiv) at 0°C.

-

Mechanism:[4][5][6][7][8][9] The base deprotonates the Indole N-H (

).[9] The resulting N-anion attacks the electrophilic carbon on the C7 side chain (e.g., an alkyl halide or mesylate formed in previous steps). -

Result: Formation of the 5- or 6-membered ring fusing N1 and C7.

-

Case Study: Drug Discovery Application

Design of a Tricyclic Mcl-1 Inhibitor